molecular formula C22H30N2O6 B1201296 Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- CAS No. 129689-30-1

Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)-

Cat. No.: B1201296
CAS No.: 129689-30-1
M. Wt: 418.5 g/mol
InChI Key: RVMBDLSFFNKKLG-SFHVURJKSA-N
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Description

ZD-7114, also known as ICI-D7114, is a selective agonist for the beta-3 adrenergic receptor. This compound is primarily used in scientific research to study its effects on brown adipose tissue and thermogenesis. It has shown potential benefits in animal models of obesity and disturbed glucose and lipid homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZD-7114 is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically starts with the preparation of 2-hydroxy-3-phenoxypropylamine, which is then reacted with 4-(2-chloroethoxy)phenol to form the intermediate compound. This intermediate is further reacted with 2-methoxyethylamine to produce the final product, ZD-7114 .

Industrial Production Methods

The industrial production of ZD-7114 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ZD-7114 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ZD-7114 can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ZD-7114 has a wide range of scientific research applications, including:

Mechanism of Action

ZD-7114 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to a series of intracellular events, including the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which in turn stimulates lipolysis and thermogenesis in brown adipose tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZD-7114

ZD-7114 is unique due to its high selectivity for the beta-3 adrenergic receptor and its ability to stimulate thermogenesis at doses that have minimal effects on beta-1 and beta-2 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific role of beta-3 adrenergic receptors in various physiological processes .

Properties

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMBDLSFFNKKLG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926463
Record name 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129689-30-1
Record name 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129689-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICI D7114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZD-7114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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